molecular formula C19H26O4S B15144549 Asperglaucin A

Asperglaucin A

Cat. No.: B15144549
M. Wt: 350.5 g/mol
InChI Key: ZUNAGDCYBXZQBT-FZKQIMNGSA-N
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Description

Asperglaucin A is an unusual phthalide-like derivative isolated from the fungus Aspergillus chevalieri SQ-8 . It exhibits potent antibacterial activity against plant pathogens, notably Pseudomonas syringae pv actinidae (Psa) and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 6.25 μM . This compound is characterized by a unique diol moiety that contributes to its conformational rigidity via intramolecular hydrogen bonding and interactions with its phenyl ring, which are critical for its electronic circular dichroism (ECD) spectral properties . This compound’s bioactivity and structural features make it a subject of interest in antimicrobial research and natural product chemistry.

Properties

Molecular Formula

C19H26O4S

Molecular Weight

350.5 g/mol

IUPAC Name

(3S)-4,7-dihydroxy-3-[(1R)-1-hydroxyhexyl]-6-(3-methylbut-2-enyl)-3H-2-benzothiophen-1-one

InChI

InChI=1S/C19H26O4S/c1-4-5-6-7-13(20)18-15-14(21)10-12(9-8-11(2)3)17(22)16(15)19(23)24-18/h8,10,13,18,20-22H,4-7,9H2,1-3H3/t13-,18-/m1/s1

InChI Key

ZUNAGDCYBXZQBT-FZKQIMNGSA-N

Isomeric SMILES

CCCCC[C@H]([C@@H]1C2=C(C=C(C(=C2C(=O)S1)O)CC=C(C)C)O)O

Canonical SMILES

CCCCCC(C1C2=C(C=C(C(=C2C(=O)S1)O)CC=C(C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asperglaucin A involves the cultivation of Aspergillus chevalieri under specific conditions to induce the production of this metabolite. The detailed synthetic route includes the extraction and purification of the compound from the fungal culture. The reaction conditions typically involve maintaining the fungal culture at optimal temperature and pH to maximize the yield of this compound .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes using bioreactors. The process would include the optimization of growth conditions for Aspergillus chevalieri, followed by extraction and purification steps to isolate this compound. The use of advanced chromatographic techniques would be essential to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Asperglaucin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Asperglaucin A has several scientific research applications, including:

Mechanism of Action

Asperglaucin A exerts its antibacterial effects by altering the external structure of bacterial cells, causing rupture or deformation of the cell membranes. This disruption leads to the inhibition of bacterial growth and ultimately cell death. The molecular targets and pathways involved include interactions with bacterial cell wall components and enzymes critical for cell membrane integrity .

Comparison with Similar Compounds

Key Research Findings

Structural Determinants of Bioactivity :
this compound’s diol moiety and rigid conformation are critical for its antibacterial activity, as shown by ECD spectroscopy and molecular dynamics studies . This contrasts with Asperglaucin B, where the salicylaldehyde core may interact differently with bacterial membranes .

Selectivity Against Plant Pathogens :
While this compound and B target Psa and B. cereus, other Aspergillus-derived polyketides (e.g., tetrahydroauroglaucin) lack this specificity, suggesting niche ecological roles .

Biological Activity

Asperglaucin A is a compound derived from certain fungi, particularly known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, supported by research findings and data tables.

Overview of this compound

This compound is classified as a secondary metabolite produced by various species of fungi, particularly those in the genus Aspergillus. These compounds are often investigated for their potential therapeutic applications due to their bioactive properties.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vivo studies have shown that it can reduce inflammation markers in animal models. For instance, the compound was effective in inhibiting carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent.

Table 1: Anti-inflammatory Activity of this compound

StudyModel UsedDose (mg/kg)Inhibition (%)
Rat Paw Edema1094.69
Rat Paw Edema2089.66
Rat Paw Edema3087.83

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of this compound

PathogenMIC (mg/mL)
E. coli6.72
S. aureus6.63
Pseudomonas aeruginosa6.67
Salmonella typhi6.45
Candida albicans6.63

The compound's antimicrobial activity suggests its potential use in treating infections caused by resistant strains of bacteria.

3. Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. Comparative studies have shown that its antioxidant activity is comparable to established antioxidants like Vitamin C.

Table 3: Antioxidant Activity Comparison

CompoundIC50 (mg/mL)
This compound0.3287
Vitamin C0.2090

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : In a study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels and improvement in insulin sensitivity, indicating its role in glucose metabolism.
  • Case Study 2 : Another study focused on the neuroprotective effects of this compound, where it was found to protect neuronal cells from oxidative damage induced by various neurotoxins.

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